2-[(3-Fluoro-4-methoxyphenyl)sulphonylamino]pentanoic acid
Overview
Description
2-[(3-Fluoro-4-methoxyphenyl)sulphonylamino]pentanoic acid is a chemical compound with the molecular formula C12H16FNO5S and a molecular weight of 305.32 g/mol.
Preparation Methods
The synthesis of 2-[(3-Fluoro-4-methoxyphenyl)sulphonylamino]pentanoic acid involves several stepsThe reaction conditions often include the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
2-[(3-Fluoro-4-methoxyphenyl)sulphonylamino]pentanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation reactions may lead to the formation of sulfoxides or sulfones, while reduction reactions may result in the formation of amines or alcohols .
Scientific Research Applications
2-[(3-Fluoro-4-methoxyphenyl)sulphonylamino]pentanoic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator. In medicine, it may be explored for its potential use in drug development and treatment of various diseases. In industry, it can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-Fluoro-4-methoxyphenyl)sulphonylamino]pentanoic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity and affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-[(3-Fluoro-4-methoxyphenyl)sulphonylamino]pentanoic acid can be compared with other similar compounds, such as 2-[(3-Fluoro-4-methoxyphenyl)sulphonylamino]butanoic acid and 2-[(3-Fluoro-4-methoxyphenyl)sulphonylamino]hexanoic acid . These compounds share similar structural features but differ in the length of the carbon chain.
Properties
IUPAC Name |
2-[(3-fluoro-4-methoxyphenyl)sulfonylamino]pentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO5S/c1-3-4-10(12(15)16)14-20(17,18)8-5-6-11(19-2)9(13)7-8/h5-7,10,14H,3-4H2,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUGHSSVIHUXDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)OC)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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